
2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-2,4,12,16,18,20,22-heptamethyl-23-methoxy-1,11-dioxo-, 8-(diethylhydrazone), 21-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-2,4,12,16,18,20,22-heptamethyl-23-methoxy-1,11-dioxo-, 8-(diethylhydrazone), 21-acetate is a complex organic compound with a unique structure This compound features multiple functional groups, including epoxide, imino, carboxaldehyde, hydroxy, methoxy, and diethylhydrazone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound would likely involve multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route could include:
Formation of the naphtho(2,1-b)furan core: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the epoxide group: This could be done via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Addition of the imino group: This could involve a condensation reaction with an amine.
Incorporation of the carboxaldehyde group: This could be achieved through a formylation reaction.
Introduction of hydroxy and methoxy groups: These could be added via hydroxylation and methylation reactions, respectively.
Formation of the diethylhydrazone group: This could involve a reaction with diethylhydrazine.
Acetylation to form the acetate group: This could be done using acetic anhydride.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new substituted compounds.
Aplicaciones Científicas De Investigación
The compound’s diverse functional groups make it a valuable candidate for research in various fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity can be studied for drug development.
Medicine: It may have therapeutic properties that can be explored for treating diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the epoxide group can react with nucleophiles, while the imino group can form hydrogen bonds with biological molecules. The compound’s overall activity would be a result of these interactions and the pathways they influence.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dihydroxy-1,4-naphthoquinone: Similar naphthoquinone core with hydroxy groups.
Epoxyeicosatrienoic acids (EETs): Epoxide-containing compounds with biological activity.
Hydrazones: Compounds containing the hydrazone functional group.
Propiedades
Número CAS |
13292-35-8 |
|---|---|
Fórmula molecular |
C42H57N3O12 |
Peso molecular |
795.9 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(diethylhydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H57N3O12/c1-12-45(13-2)43-19-27-32-37(51)30-29(36(27)50)31-39(25(8)35(30)49)57-42(10,40(31)52)55-18-17-28(54-11)22(5)38(56-26(9)46)24(7)34(48)23(6)33(47)20(3)15-14-16-21(4)41(53)44-32/h14-20,22-24,28,33-34,38,47-51H,12-13H2,1-11H3,(H,44,53)/b15-14+,18-17+,21-16+,43-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |
Clave InChI |
IQRZLGYKWLMBQE-ZQTRLKCYSA-N |
SMILES isomérico |
CCN(CC)/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
SMILES canónico |
CCN(CC)N=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


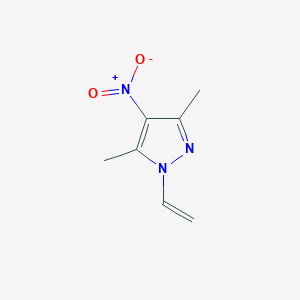
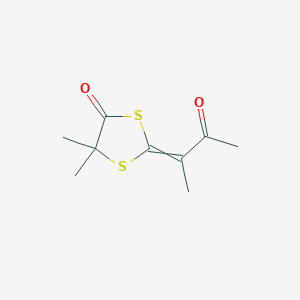
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
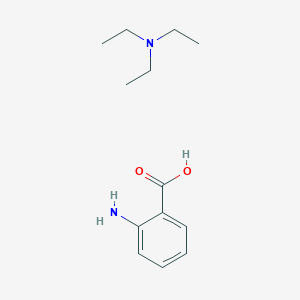

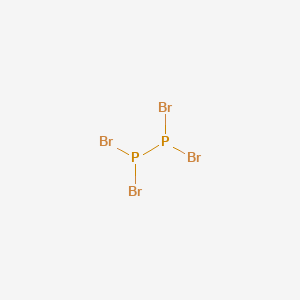
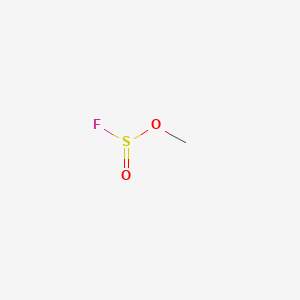
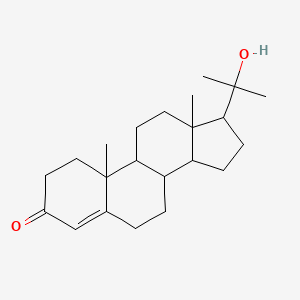

![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
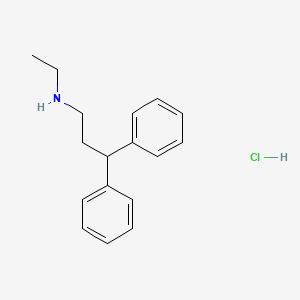
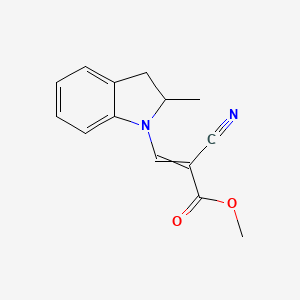
![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)
